molecular formula C6H6ClN3O2 B1358060 6-Chloro-5-methyl-3-nitropyridin-2-amine CAS No. 202217-19-4

6-Chloro-5-methyl-3-nitropyridin-2-amine

Cat. No. B1358060
M. Wt: 187.58 g/mol
InChI Key: VXAQCLXAYGVVBB-UHFFFAOYSA-N
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Description

6-Chloro-5-methyl-3-nitropyridin-2-amine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is slightly soluble in water but soluble in dimethyl sulfoxide and chloroform .


Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .


Molecular Structure Analysis

The molecular formula of 6-Chloro-5-methyl-3-nitropyridin-2-amine is C6H6ClN3O2 . The IUPAC name is 6-chloro-5-methyl-3-nitro-2-pyridinamine . The SMILES representation is CC1=C(C=C(C(=N1)N)N+[O-])Cl .


Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .


Physical And Chemical Properties Analysis

6-Chloro-5-methyl-3-nitropyridin-2-amine is a solid substance . It is slightly soluble in water but soluble in dimethyl sulfoxide and chloroform . The compound should be stored in a cool, dry place, in an inert atmosphere, at 2-8°C .

Scientific Research Applications

1. Formation of Aminals via Pummerer Rearrangement

The reaction of 2-amino-3-nitropyridine, a derivative of 6-Chloro-5-methyl-3-nitropyridin-2-amine, with acid chlorides led to the unexpected formation of aminals, specifically N,N′-bis(3-nitro-2-pyridinylimino)methylene. This process, occurring in the presence of dimethyl sulfoxide and a tertiary base like pyridine, can be explained through a Pummerer type rearrangement, a significant discovery in chemical synthesis (Rakhit, Georges, & Bagli, 1979).

2. Buchwald–Hartwig Arylamination

A study focused on the synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, involving a Buchwald–Hartwig arylamination process. This compound's structure was confirmed using various spectroscopic methods and its potential as an inhibitor for certain kinases was evaluated (Wydra et al., 2021).

3. Vicarious Nucleophilic Amination

Research on vicarious nucleophilic amination of 3-nitropyridines, closely related to 6-Chloro-5-methyl-3-nitropyridin-2-amine, has led to the successful amination of nine 3-nitropyridine compounds. This method provided a general approach for preparing 3- or 4-substituted-2-amino-5-nitropyridines, useful in various chemical syntheses (Bakke, Svensen, & Trevisan, 2001).

4. Ultrasound-assisted Solubility Improvement

In an effort to improve drug solubility, ultrasound irradiation was used to form salts of 4-hydroxy-6-methyl-3-nitropyridin-2(1H)-one amine, a compound structurally similar to 6-Chloro-5-methyl-3-nitropyridin-2-amine. This method resulted in a significant reduction in reaction times and offered an eco-friendly approach to enhancing solubility of drug-like compounds (Machado et al., 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, H335, and the precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

6-chloro-5-methyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2/c1-3-2-4(10(11)12)6(8)9-5(3)7/h2H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXAQCLXAYGVVBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1Cl)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00618664
Record name 6-Chloro-5-methyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-5-methyl-3-nitropyridin-2-amine

CAS RN

202217-19-4
Record name 6-Chloro-5-methyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2,6-dichloro-3-methyl-5-nitropyridine (10.41 g, 50.3 mmol), 28% aqueous ammonia solution (17 ml, 0.25 mol), potassium carbonate (10.4 g, 75.5 mmol) and t-butanol (167 ml) was stirred overnight at 60° C. under nitrogen atmosphere. After stirring at room temperature for 3 hours, a precipitate was filtered and then washed three times with water, thereby yielding the title compound (4.25 g, 22.7 mmol, 45%) as a yellow solid.
Quantity
10.41 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
167 mL
Type
solvent
Reaction Step One
Yield
45%

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